molecular formula C19H17F3N2S B2696239 2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226433-86-8

2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2696239
CAS No.: 1226433-86-8
M. Wt: 362.41
InChI Key: VOSQQXHOGKPCDN-UHFFFAOYSA-N
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Description

2-(Ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a substituted imidazole derivative characterized by three distinct functional groups:

  • Ethylthio group (-S-CH2CH3) at position 2, which enhances lipophilicity and may influence metabolic stability.
  • p-Tolyl group (4-methylphenyl) at position 5, contributing steric bulk and modulating electronic interactions.
  • 3-(Trifluoromethyl)phenyl group at position 1, a common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and resistance to oxidative metabolism.

Properties

IUPAC Name

2-ethylsulfanyl-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2S/c1-3-25-18-23-12-17(14-9-7-13(2)8-10-14)24(18)16-6-4-5-15(11-16)19(20,21)22/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSQQXHOGKPCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethylthio-substituted aniline with p-tolyl-substituted aldehyde in the presence of a base can lead to the formation of the imidazole ring. The trifluoromethyl group can be introduced through nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl phenyl sulfone .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and computed properties of the target compound with structurally related imidazole derivatives from the evidence:

Compound Name / Structure Substituents (Positions) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key References
Target: 2-(Ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole -S-CH2CH3 (2), 4-methylphenyl (5), 3-CF3-phenyl (1) ~352.3 (estimated) ~3.8 5
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole () 4-OCH3-phenyl (2), CF3 (5) 242.20 2.6 5
5-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol () -SH (2), 3-NO2-phenyl (5), 3-CF3-phenyl (1) ~381.3 (estimated) ~3.2 7
4,5-Diphenyl-2-(2-(trifluoromethyl)phenyl)-1H-imidazole () 2-CF3-phenyl (2), phenyl (4,5) ~364.3 (estimated) ~4.1 3
1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl () CF3 (imidazole), pyridinyloxy (5), methyl (1) ~541.5 (estimated) ~4.5 9

Key Observations:

Lipophilicity (XLogP3):

  • The target compound’s ethylthio group confers higher lipophilicity (estimated XLogP3 ~3.8) compared to the methoxy-substituted analog (XLogP3 = 2.6) . However, it is less lipophilic than 4,5-diphenyl derivatives (XLogP3 ~4.1) due to fewer aromatic substituents .
  • The trifluoromethyl group consistently increases logP across analogs, enhancing membrane permeability.

Hydrogen Bonding: The thiol (-SH) group in ’s compound increases hydrogen bond acceptor count (7 vs.

Steric and Electronic Effects: The p-tolyl group (4-methylphenyl) in the target compound introduces moderate steric hindrance compared to bulkier substituents like diphenyl () or heterocyclic moieties ().

Pharmacological Potential

  • Antimicrobial Activity: Imidazole derivatives with electron-withdrawing groups (e.g., CF3, NO2) show broad-spectrum antimicrobial effects () .
  • Kinase Inhibition: Trifluoromethylphenyl-substituted imidazoles () demonstrate activity against FLT3 and other tyrosine kinases, suggesting the target compound may share similar mechanisms .

Biological Activity

The compound 2-(ethylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article aims to explore its biological activity, including antimicrobial, antifungal, and potential therapeutic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an ethylthio group, a p-tolyl substituent, and a trifluoromethyl phenyl moiety. This combination may contribute to its biological properties.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted that various imidazole analogues, including those with trifluoromethyl groups, showed activity against methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups such as trifluoromethyl at specific positions was crucial for enhancing antibacterial activity .

Antifungal Activity

Imidazole compounds have also been studied for their antifungal properties. In particular, derivatives have shown efficacy against fungal strains like Candida albicans and Aspergillus niger. The mechanism often involves the inhibition of ergosterol synthesis, a critical component of fungal cell membranes.

Study 1: Antibacterial Efficacy

A preliminary investigation into the antibacterial activity of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole analogues demonstrated that structural modifications significantly impacted their effectiveness against MRSA. The study found that compounds with two aryl rings and an imidazole NH group exhibited higher levels of activity .

CompoundStructureActivity Against MRSA
Compound AStructure AEffective
Compound BStructure BModerate
This compoundTarget CompoundPending Evaluation

Study 2: Antifungal Properties

In another study focusing on antifungal activity, several imidazole derivatives were tested against Candida albicans. Results indicated that the presence of the trifluoromethyl group enhanced antifungal potency compared to non-fluorinated counterparts. The study concluded that further structural optimization could lead to more effective antifungal agents.

The biological activity of imidazoles is often attributed to their ability to interfere with essential biochemical pathways in microorganisms. For instance:

  • Inhibition of Ergosterol Synthesis : This is particularly relevant for antifungal activity.
  • Disruption of Cell Wall Integrity : Some studies suggest that certain imidazoles can compromise bacterial cell walls.

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